2,5-Dioxopyrrolidin-1-yl acrylate

Descripción

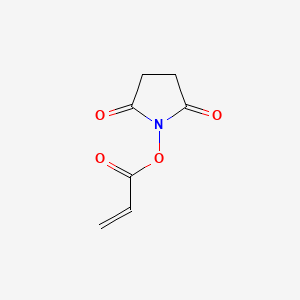

2,5-Dioxopyrrolidin-1-yl acrylate (CAS 38862-24-7), also known as N-acryloxysuccinimide, is a reactive ester widely used in organic synthesis and bioconjugation. Its molecular formula is C₇H₇NO₄, with a molar mass of 169.14 g/mol . The compound features a succinimide group (2,5-dioxopyrrolidin-1-yl) linked to an acrylate moiety, enabling nucleophilic substitution reactions with amines, thiols, or hydroxyl groups. This reactivity makes it a key intermediate in peptide coupling, polymer functionalization, and the preparation of protein-drug conjugates .

Structurally, the acrylate group provides a site for radical polymerization or Michael addition, while the succinimide ester enhances electrophilicity, facilitating efficient crosslinking under mild conditions . Its InChI Key (YXMISKNUHHOXFT-UHFFFAOYSA-N) and PubChem CID (181508) are standardized identifiers for chemical databases .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMISKNUHHOXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-08-6 | |

| Details | Compound: Poly(N-acryloxysuccinimide) | |

| Record name | Poly(N-acryloxysuccinimide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00958193 | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-24-7, 37017-08-6 | |

| Record name | N-Succinimidyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,5-dioxopyrrolidin-1-yl acrylate with structurally similar compounds:

Key Comparative Analyses

Research Findings

- Polymer Chemistry : this compound is integral to synthesizing stimuli-responsive polymers. For example, poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) exhibits temperature-dependent solubility, leveraging the succinimide group for post-polymerization modifications .

- Pharmaceutical Intermediates: The compound’s derivatives, such as 2,5-dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate, are explored for targeted drug delivery due to their fluorescence and biocompatibility .

Métodos De Preparación

Reaction Conditions and Mechanism

The reaction is typically conducted in chloroform or dichloromethane at 0–5°C to minimize side reactions such as polymerization of the acrylate group. Triethylamine (TEA) or potassium carbonate (K₂CO₃) serves as the base to neutralize HCl generated during the reaction. The mechanism involves nucleophilic acyl substitution, where the hydroxyl group of NHS attacks the electrophilic carbonyl carbon of acryloyl chloride, forming the NHS ester (Figure 1).

-

Dissolve N-hydroxysuccinimide (1.0 equiv) and TEA (1.2 equiv) in anhydrous chloroform.

-

Add acryloyl chloride (1.1 equiv) dropwise at 0°C under inert atmosphere.

-

Stir for 4–6 hours, then quench with ice-cold water.

-

Extract the organic layer, dry over Na₂SO₄, and purify via recrystallization (hexane:EtOAc).

Yield : 70–85%. Purity : >95% (confirmed by ¹H NMR and HPLC).

Alternative Routes Using Activated Esters and Propiolates

Propiolate-Amine Coupling in Polar Solvents

A solvent-controlled method utilizes terminal carbonyl alkynes (e.g., phenyl propiolate) and amines in DMF or toluene , followed by halogenation. This two-step, one-pot synthesis avoids isolation of intermediates.

-

React phenyl propiolate (1.0 equiv) with dipropylamine (1.5 equiv) in DMF for 10 minutes.

-

Add DABCO (2.0 equiv) and N-bromosuccinimide (NBS) (2.0 equiv).

-

Stir for 2 hours at room temperature, then purify via silica gel chromatography (petroleum ether:EtOAc).

Yield : 65–81%. Key Advantage : Scalability for industrial production.

Nucleophilic Amine Desalting and Acylation

A patent-pending method optimizes the synthesis of acrylamide derivatives by desalting agmatine sulfate with K₂CO₃ before acylation with acryloyl chloride. This approach minimizes byproducts and enhances reproducibility:

-

Dissolve agmatine sulfate in water and desalt with K₂CO₃ (3.0 equiv).

-

Add acryloyl chloride (2.0 equiv) in acetone at 5°C.

-

Acidify to pH 2.3 with H₂SO₄, extract with methyl isobutyl ketone (MIBK) , and adjust to pH 7.

Yield : >95%. Applications : Suitable for synthesizing protein-crosslinking derivatives.

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost-effectiveness and reduced purification steps. Key modifications include:

-

Solvent Selection : Substituting chloroform with ethyl acetate or toluene lowers toxicity.

-

Catalyst Use : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in DMF.

-

Continuous Flow Systems : Improve reaction control and yield consistency.

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| NHS + Acryloyl Chloride | NHS, Acryloyl chloride | CHCl₃ | 0°C | 70–85% | >95% |

| Propiolate-Amine | Phenyl propiolate, Amine | DMF | RT | 65–81% | 90–95% |

| Desalting-Acylation | Agmatine sulfate, K₂CO₃ | H₂O/acetone | 5°C | >95% | >98% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Challenges and Troubleshooting

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dioxopyrrolidin-1-yl acrylate in laboratory settings?

- Methodological Answer : The compound is typically synthesized via a two-step process involving (1) activation of the carboxylic acid group using N-hydroxysuccinimide (NHS) and (2) coupling with acryloyl chloride under controlled conditions. For example, a reaction with DCC (dicyclohexylcarbodiimide) in DMF at 0–22°C for 18.5 hours yields the product with ~64% efficiency . Precise temperature control and stoichiometric ratios of reagents are critical to minimizing side reactions.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (lab coat, nitrile gloves, safety goggles). Avoid inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis or polymerization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or deuterated solvents (e.g., DMSO-d₆) to confirm the acrylate ester (δ ~5.8–6.5 ppm for vinyl protons) and pyrrolidinone carbonyl groups (δ ~170–175 ppm) .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1770 cm⁻¹ (pyrrolidinone C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Statistical Design : Use central composite design (CCD) to evaluate factors like temperature, solvent polarity, and catalyst concentration. For example, demonstrates CCD for acrylate monomers, which can be adapted to study yield dependencies .

- Catalyst Screening : Test alternatives to DCC (e.g., EDCI or HATU) to reduce byproducts .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, which allows manual adjustment of thermal parameters and hydrogen bonding networks to address electron density mismatches .

- Cross-Validation : Compare X-ray diffraction data with computational models (DFT) to validate bond lengths and angles .

Q. How does this compound participate in bioconjugation reactions, and what are the mechanistic implications?

- Methodological Answer :

- Mechanism : The NHS ester reacts with primary amines (e.g., lysine residues) via nucleophilic acyl substitution, releasing the pyrrolidinone leaving group. Kinetic studies in pH 7.4 buffers show pseudo-first-order dependence on amine concentration .

- Side Reactions : Competing hydrolysis under aqueous conditions can be mitigated by using anhydrous solvents and short reaction times .

Q. What are the challenges in scaling up the synthesis of this compound for bulk research applications?

- Methodological Answer :

- Purification : Column chromatography on silica gel (ethyl acetate/hexane gradients) is effective for small batches but impractical for large-scale. Switch to recrystallization from acetone/hexane mixtures .

- Byproduct Management : Monitor residual DCC via LC-MS and remove using filtration or scavenger resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.